2-((4-Ethoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate
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Overview
Description
2-((4-Ethoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is an organic compound that features both an ethoxyphenyl group and a methylthio group attached to a nicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Ethoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves the reaction of 4-ethoxyaniline with ethyl 2-(methylthio)nicotinate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-((4-Ethoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-((4-Ethoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((4-Ethoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Methoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate
- 2-((4-Fluorophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate
- 2-((4-Chlorophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate
Uniqueness
2-((4-Ethoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H18N2O4S |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
[2-(4-ethoxyanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C17H18N2O4S/c1-3-22-13-8-6-12(7-9-13)19-15(20)11-23-17(21)14-5-4-10-18-16(14)24-2/h4-10H,3,11H2,1-2H3,(H,19,20) |
InChI Key |
DKWQKLIRVSLMEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC(=O)C2=C(N=CC=C2)SC |
Origin of Product |
United States |
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